molecular formula C22H24N4O4S B2764228 8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627049-05-2

8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2764228
CAS RN: 627049-05-2
M. Wt: 440.52
InChI Key: CEEFQBANKRLOQP-UHFFFAOYSA-N
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Description

8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The scientific research on compounds similar to the one mentioned often involves complex synthesis processes and chemical reactions. For instance, the study by Riesgo et al. discusses an improved preparation of 8-amino-7-quinolinecarbaldehyde, a process that involves the oxidation and reduction of methyl groups, followed by Friedländer condensation with acetylaromatics to provide corresponding phenanthrolines (Riesgo, Jin, & Thummel, 1996). This methodology showcases the chemical reactions and synthesis techniques that could be relevant to the study of quinoline derivatives, including the compound .

Applications in Material Science

Quinoline derivatives, similar to the compound mentioned, often find applications in material science, such as in the development of corrosion inhibitors. Verma et al. have investigated the efficiency of certain arylpyrimido-quinoline-diones as corrosion inhibitors for mild steel, indicating the potential industrial applications of such compounds (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016). These studies underline the significance of quinoline derivatives in providing solutions to practical problems like metal corrosion.

Electroluminescent Properties

The synthesis and study of quinoline derivatives are also relevant in the exploration of their electroluminescent properties. Tu et al. describe a sequential three-component reaction leading to the synthesis of naphtho[2,3-f]quinoline derivatives, highlighting their potential as organic electroluminescent (EL) media due to good luminescent properties (Tu, Wu, Yan, Hao, Zhang, Cao, Han, Jiang, Shi, Xia, & Zhou, 2009). These findings suggest areas of research where the compound could be explored for its luminescent or other physical properties.

Structural and Mechanistic Studies

Research on quinoline derivatives extends to understanding their structural characteristics and reaction mechanisms. Kappe, Kollenz, and Wentrup discuss a transformation involving a nitroketene to nitrile oxide, a mechanism that might offer insights into the reactivity and stability of similar compounds (Kappe, Kollenz, & Wentrup, 1992). Such studies are crucial for the development of new synthetic routes and for understanding the fundamental chemical behavior of these compounds.

properties

IUPAC Name

8,8-dimethyl-5-(4-nitrophenyl)-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-4-9-31-21-24-19-18(20(28)25-21)16(12-5-7-13(8-6-12)26(29)30)17-14(23-19)10-22(2,3)11-15(17)27/h5-8,16H,4,9-11H2,1-3H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEFQBANKRLOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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